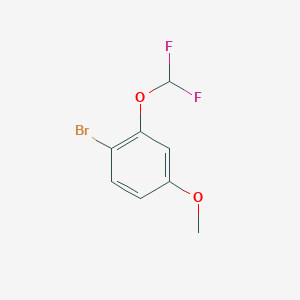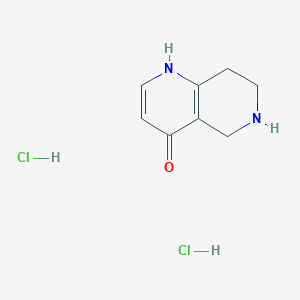![molecular formula C26H28N4O2 B2783677 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide CAS No. 1189975-73-2](/img/structure/B2783677.png)
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide is a synthetic compound with a complex structure, known for its potential applications in various fields. Its chemical structure consists of a combination of a pyrimidoindole core and a cyclohexylacetamide group. This compound has attracted attention due to its promising biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide typically involves multi-step reactions. A common approach might include the following steps:
Synthesis of the pyrimidoindole core by cyclization of the appropriate precursors.
Functionalization of the pyrimidoindole with the benzyl and methyl groups.
Formation of the oxo group through oxidation.
Attachment of the cyclohexylacetamide group via an amide bond formation reaction.
Each of these steps requires precise control over reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may follow a similar synthetic route but on a larger scale. It involves optimization of reaction conditions to ensure high yield and purity, along with the use of industrial-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: : This reaction might lead to the formation of different oxo derivatives.
Reduction: : Reduction reactions could reduce oxo groups to hydroxyl groups, altering its chemical properties.
Substitution: : Nucleophilic or electrophilic substitution reactions could modify specific groups within the compound.
Hydrolysis: : The compound may be subject to hydrolysis under acidic or basic conditions, breaking down the amide bond.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.
Substituents: : Various halogenated compounds for substitution reactions.
Hydrolysis agents: : Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
The reactions result in derivatives with modified functional groups, influencing the compound's solubility, stability, and biological activity.
Wissenschaftliche Forschungsanwendungen
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide is used in:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : For studying the compound's interaction with biological macromolecules.
Medicine: : As a potential therapeutic agent due to its bioactive properties.
Industry: : In materials science for developing novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets:
Molecular targets: : It may interact with enzymes, receptors, or DNA, influencing biological pathways.
Pathways involved: : The compound can modulate signaling pathways, affecting cellular functions such as growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide analogs: : Compounds with slight modifications in the structure.
Other pyrimidoindole derivatives: : Compounds sharing the pyrimidoindole core but differing in functional groups.
Cyclohexylacetamide derivatives: : Compounds with the cyclohexylacetamide group but different core structures.
Highlighting Uniqueness
What sets this compound apart is its unique combination of the pyrimidoindole core and cyclohexylacetamide group, providing a distinctive set of chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-12-13-22-21(14-18)24-25(30(22)16-23(31)28-20-10-6-3-7-11-20)26(32)29(17-27-24)15-19-8-4-2-5-9-19/h2,4-5,8-9,12-14,17,20H,3,6-7,10-11,15-16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPZLNFVKOWVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide](/img/structure/B2783597.png)

![3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2783600.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2783603.png)





![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2783613.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2783614.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)
